molecular formula C16H24BrN3O2 B567673 Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate CAS No. 1296223-53-4

Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate

Cat. No.: B567673
CAS No.: 1296223-53-4
M. Wt: 370.291
InChI Key: OWFDTWHMJSPDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate is a brominated pyridine derivative featuring a piperidine ring substituted with a tert-butyl carbamate group and a 5-bromopyridin-3-ylmethyl moiety. Its molecular structure combines a halogenated aromatic system (5-bromopyridine) with a saturated heterocyclic amine (piperidine), making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis .

This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by the reaction of tert-butyl piperidin-4-ylcarbamate with 5-bromo-3-(bromomethyl)pyridine under basic conditions (e.g., triethylamine in THF) . Its crystalline derivatives, such as tert-butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate, have been characterized using NMR and X-ray crystallography, confirming structural integrity .

Properties

IUPAC Name

tert-butyl N-[1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-14-4-6-20(7-5-14)11-12-8-13(17)10-18-9-12/h8-10,14H,4-7,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDTWHMJSPDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H22BrN3O2
  • Molecular Weight : 356.26 g/mol
  • CAS Number : 1289019-36-8

The structure consists of a tert-butyl group linked to a carbamate moiety, which is further connected to a piperidine ring substituted with a 5-bromopyridine group. The presence of bromine enhances the compound's reactivity and potential biological activity, making it an interesting candidate for various pharmaceutical applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for control over the product's purity and yield. The synthetic route often includes:

  • Formation of the piperidine ring.
  • Introduction of the bromopyridine moiety.
  • Coupling with the carbamate group.

This multi-step process is crucial for optimizing the biological activity of the compound .

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar piperidine structures have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar capabilities .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Interaction studies typically involve:

  • Enzyme Inhibition : Assessing the compound's ability to inhibit enzymes related to cancer progression.
  • Cell Proliferation Assays : Evaluating its impact on cell growth and survival in vitro.

Preliminary results indicate that this compound may inhibit cell proliferation in certain cancer types, although detailed mechanisms remain to be fully elucidated .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl 1-(3-bromopyridin-2-yl)piperidin-4-ylcarbamateC15H22BrN3O2Similar piperidine structure; different bromination position
N-(5-bromopyridin-3-yl)carbamateC10H10BrN3O2Lacks piperidine; simpler structure
Tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin-4-yl]carbamateC16H24BrN3O2SContains sulfonamide; may exhibit different biological properties

This table illustrates how the unique combination of structural features in this compound enhances its potential pharmacological profile compared to other compounds .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of similar compounds. For example, research has demonstrated that modifications in the bromination pattern can significantly affect enzyme inhibition and anticancer activity. A specific study highlighted that compounds with halogen substitutions exhibited varying degrees of potency against cancer cell lines, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Unique Properties/Applications Reference
Tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate 4-Bromobenzyl substituent instead of 5-bromopyridin-3-ylmethyl Higher lipophilicity; tested for bactericidal effects via bacterial enzyme interactions .
Tert-butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate 3-Phenylpropyl chain replacing bromopyridine 75% synthesis yield; anti-prion and neuroprotective activity in acridine derivative studies .
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate Fluorine atom at pyridine C2 position Enhanced metabolic stability; used in kinase inhibitor development .
Tert-butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate Trifluoromethylbenzyl group on piperidine Superior specificity in targeting neurotransmitter receptors .
Tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate Benzyl-piperidine core without bromopyridine Broad-spectrum enzyme modulation (e.g., cholinesterase inhibition) .

Halogenation and Bioactivity

The 5-bromopyridine moiety in the target compound distinguishes it from chloro- or fluoro-substituted analogues. For example:

  • However, bromine’s larger atomic radius may improve π-π stacking in aromatic interactions .
  • Tert-butyl (5-fluoro-pyridinone) (): Fluorine’s electronegativity increases metabolic stability but reduces halogen bonding capacity compared to bromine .

Piperidine Substitution Patterns

  • Tert-butyl piperidin-4-ylcarbamate (): Lacks the bromopyridinemethyl group, resulting in simpler pharmacokinetics but lower target specificity. Widely used as a precursor in peptide synthesis .
  • Tert-butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate (): Trifluorobenzyl substitution enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Pharmacokinetic Considerations

  • Bromine’s polarizability enhances binding to hydrophobic targets but may reduce solubility. Derivatives like tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate address this via fluorine-mediated solubility enhancement .

Preparation Methods

Step 1: Bromopyridine Activation

3-Bromo-5-(trifluoromethyl)pyridine is activated via lithiation using n-BuLi at -75°C, followed by reaction with 4-piperidinaldehyde to form the secondary alcohol intermediate. This step requires strict temperature control (-65°C to 0°C) to prevent side reactions, achieving a 64.9% yield.

Step 2: Reductive Amination

The alcohol intermediate is reduced using sodium borohydride or catalytic hydrogenation to yield the methylene-linked product. For instance, coupling tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate with 3-bromo-5-(trifluoromethyl)pyridine under Pd-mediated conditions afforded the target compound in 74% yield.

Carbamate Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced to protect the piperidine amine during synthetic steps. Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For example, reacting 2-bromonicotinic acid with diphenyl phosphoryl azide (DPPA) in tert-butanol at 80°C for 2 hours yielded tert-butyl N-(2-bromopyridin-3-yl)carbamate in 50–76% yield.

Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in the synthesis of compound 1 from intermediate 25 . This step is essential for freeing the amine for subsequent coupling or functionalization.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and reaction conditions:

MethodKey ReagentsYieldTemperatureCitation
Suzuki CouplingPd catalyst, boronic ester99%80°C
Lithiation-Alkylationn-BuLi, 4-piperidinaldehyde64.9%-75°C
Boc ProtectionDPPA, tert-butanol50–76%80°C
Reductive AminationNaBH4, Pd/C74%25°C
DeprotectionTFA, CH2Cl2>90%25°C

Optimization Challenges and Solutions

Solvent Selection

Polar aprotic solvents like DMF and THF are preferred for lithiation and coupling steps due to their ability to stabilize reactive intermediates. However, tert-butanol is critical for Boc protection reactions, as it minimizes side reactions during carbamate formation.

Catalytic Efficiency

Palladium catalysts (e.g., Pd(PPh3)4) in Suzuki couplings provide high yields but require rigorous exclusion of oxygen and moisture. Lower-yielding methods, such as lithiation (64.9%), may benefit from transitioning to flow chemistry systems to enhance reproducibility.

Scalability

The Boc protection step using DPPA and tert-butanol is scalable but generates stoichiometric amounts of diphenylphosphoryl byproducts, complicating purification . Switching to Boc anhydride with DMAP catalysis could reduce waste and improve atom economy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.